N-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-6-(trifluoromethyl)nicotinamide - 2034283-40-2

N-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-6-(trifluoromethyl)nicotinamide

Catalog Number: EVT-2859535
CAS Number: 2034283-40-2
Molecular Formula: C16H21F3N4O2
Molecular Weight: 358.365
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-6-(trifluoromethyl)nicotinamide is a synthetic organic compound that belongs to the class of amides. It has been investigated in preclinical research for its potential therapeutic applications, specifically as a Glycine Transporter 1 (GlyT1) inhibitor. GlyT1 is a protein responsible for regulating glycine levels in the brain, and its inhibition has been proposed as a potential strategy for treating various neurological and psychiatric disorders, including schizophrenia.

Synthesis Analysis

The synthesis of N-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-6-(trifluoromethyl)nicotinamide has been described in scientific literature. The synthesis typically involves a multi-step process starting from commercially available precursors. The specific steps and reagents involved may vary depending on the synthetic route employed. One reported method involves the reaction of 6-(trifluoromethyl)nicotinic acid with (1-(dimethylcarbamoyl)piperidin-4-yl)methanamine in the presence of a suitable coupling reagent.

Mechanism of Action

N-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-6-(trifluoromethyl)nicotinamide exerts its biological activity by inhibiting GlyT1, thereby increasing glycine levels in the brain. Glycine is an inhibitory neurotransmitter that plays a role in regulating various neuronal processes. Increased glycine levels are thought to have a therapeutic effect in certain neurological and psychiatric disorders.

Applications

N-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-6-(trifluoromethyl)nicotinamide has been investigated in preclinical research for its potential as a GlyT1 inhibitor. This research has primarily focused on the compound's potential therapeutic applications in treating schizophrenia.

2-chloro-N-{(S)-phenyl[(2S)-piperidin-2-yl]methyl}-3-(trifluoromethyl)benzamide (SSR504734)

Compound Description: 2-chloro-N-{(S)-phenyl[(2S)-piperidin-2-yl]methyl}-3-(trifluoromethyl)benzamide (SSR504734) is a glycine transporter 1 (GlyT1) inhibitor with known pharmacological activity.

3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidin-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (7w)

Compound Description: 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidin-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (7w) is a potent GlyT1 inhibitor that emerged from structure-activity relationship studies based on SSR504734. It exhibits improved GlyT1 inhibitory activity (IC50 = 1.8 nM) compared to SSR504734, along with good plasma exposure and brain penetration in rats.

(R)-N-(4-(4-(2-Chloro-3-ethylphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide (R-VK4-40)

Compound Description: (R)-N-(4-(4-(2-Chloro-3-ethylphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide (R-VK4-40) is a novel, highly selective dopamine D3 receptor (D3R) antagonist with potential for treating opioid use disorder. Unlike other D3R antagonists like GSK598,809 and SB-277,011A, R-VK4-40 has shown no adverse cardiovascular effects in the presence of cocaine or oxycodone in rats.

(R)-N-(4-(4-(3-Chloro-5-ethyl-2-methoxyphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide (R-VK4-116)

Compound Description: (R)-N-(4-(4-(3-Chloro-5-ethyl-2-methoxyphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide (R-VK4-116) is another novel, highly selective D3R antagonist structurally similar to R-VK4-40. It also exhibits a favorable safety profile, lacking the cardiovascular side effects associated with some other D3R antagonists.

6-Ethyl-N-[1-(hydroxyacetyl)piperidin-4-yl]-1-methyl-4-oxo-5-(2-oxo-2-phenylethyl)-3-(2,2,2-trifluoroethoxy)-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide (TAK-441)

Compound Description: 6-Ethyl-N-[1-(hydroxyacetyl)piperidin-4-yl]-1-methyl-4-oxo-5-(2-oxo-2-phenylethyl)-3-(2,2,2-trifluoroethoxy)-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide (TAK-441) is a potent and selective hedgehog signaling pathway inhibitor that targets Smoothened (Smo). It is under development for the treatment of cancer. Preclinical studies have demonstrated its ability to inhibit Gli1 mRNA expression, a downstream marker of Hedgehog pathway activation, and to suppress tumor growth in xenograft models.

(2E)-3-[2-piperidin-1-yl-6-(trifluoromethyl)pyridin-3-yl]-N-quinolin-7-ylacrylamide (AMG6880)

Compound Description: (2E)-3-[2-piperidin-1-yl-6-(trifluoromethyl)pyridin-3-yl]-N-quinolin-7-ylacrylamide (AMG6880) is a potent antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, activated by capsaicin and protons.

N-(piperidin-1-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide

Compound Description: N-(piperidin-1-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide is a CB1 receptor antagonist that was used in studies investigating retrograde endocannabinoid signaling in the basolateral amygdala.

Properties

CAS Number

2034283-40-2

Product Name

N-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-6-(trifluoromethyl)nicotinamide

IUPAC Name

N-[[1-(dimethylcarbamoyl)piperidin-4-yl]methyl]-6-(trifluoromethyl)pyridine-3-carboxamide

Molecular Formula

C16H21F3N4O2

Molecular Weight

358.365

InChI

InChI=1S/C16H21F3N4O2/c1-22(2)15(25)23-7-5-11(6-8-23)9-21-14(24)12-3-4-13(20-10-12)16(17,18)19/h3-4,10-11H,5-9H2,1-2H3,(H,21,24)

InChI Key

AYQMZAZQIIJNJS-UHFFFAOYSA-N

SMILES

CN(C)C(=O)N1CCC(CC1)CNC(=O)C2=CN=C(C=C2)C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.